Cas no 399-68-8 (4-fluoro-1H-indole-2-carboxylic acid)
4-fluoro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoroindole-2-carboxylicacid
- 4-Fluoro-1H-indole-2-carboxylic acid
- AKOS000118388
- AC-9838
- 399-68-8
- F-5140
- SB14982
- 4-Fluoroindole-2-carboxylic acid
- CS-W005389
- 1H-Indole-2-carboxylic acid, 4-fluoro-
- EN300-15099
- SY059457
- 4-Fluoro-1H-indole-2-carboxylicacid
- BB 0248957
- FS-3240
- FT-0659506
- Z119989618
- AMY14046
- MFCD02664471
- A22120
- SCHEMBL3417091
- KBWWCYDFHITBFO-UHFFFAOYSA-N
- 4-Fluoro-1H-indole-2-carboxylic acid, AldrichCPR
- DTXSID80398674
- BBL022474
- STK504668
- DB-080648
- DTXCID10349533
- 824-613-5
- 4-fluoro-1H-indole-2-carboxylic acid
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- MDL: MFCD02664471
- Inchi: 1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
- InChI Key: KBWWCYDFHITBFO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C=C(C(=O)O)N2
Computed Properties
- Exact Mass: 179.03800
- Monoisotopic Mass: 179.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 53.1A^2
Experimental Properties
- Density: 1.51
- Boiling Point: 422.2℃ at 760 mmHg
- Flash Point: 209.1°C
- Refractive Index: 1.692
- PSA: 53.09000
- LogP: 2.00520
4-fluoro-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-fluoro-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079580-250mg |
4-Fluoroindole-2-carboxylic acid |
399-68-8 | 95% | 250mg |
£28.00 | 2022-03-01 | |
| Fluorochem | 079580-1g |
4-Fluoroindole-2-carboxylic acid |
399-68-8 | 95% | 1g |
£57.00 | 2022-03-01 | |
| Fluorochem | 079580-5g |
4-Fluoroindole-2-carboxylic acid |
399-68-8 | 95% | 5g |
£171.00 | 2022-03-01 | |
| Fluorochem | 079580-10g |
4-Fluoroindole-2-carboxylic acid |
399-68-8 | 95% | 10g |
£327.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038775-5g |
4-fluoro-1H-indole-2-carboxylic acid |
399-68-8 | 5g |
4226.0CNY | 2021-07-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038775-1g |
4-fluoro-1H-indole-2-carboxylic acid |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038775-500mg |
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925.0CNY | 2021-07-07 | ||
| Apollo Scientific | PC4875-250mg |
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£27.00 | 2025-02-21 | ||
| Chemenu | CM103262-1g |
4-Fluoro-1H-indole-2-carboxylic acid |
399-68-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM103262-5g |
4-Fluoro-1H-indole-2-carboxylic acid |
399-68-8 | 95%+ | 5g |
$*** | 2023-03-30 |
4-fluoro-1H-indole-2-carboxylic acid Suppliers
4-fluoro-1H-indole-2-carboxylic acid Related Literature
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Younis Baqi,Samer Alshaibani,Kirsten Ritter,Aliaa Abdelrahman,Andreas Spinrath,Evi Kostenis,Christa E. Müller Med. Chem. Commun. 2014 5 86
Additional information on 4-fluoro-1H-indole-2-carboxylic acid
4-Fluoro-1H-indole-2-carboxylic Acid: A Comprehensive Overview
4-fluoro-1H-indole-2-carboxylic acid (CAS No. 399-68-8) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound, also referred to as 4-fluoroindole-2-carboxylic acid, belongs to the indole family of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 4-position of the indole ring introduces distinct electronic and steric properties, making this compound a valuable tool in research and development.
The synthesis of 4-fluoroindole-2-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to streamline the synthesis process, reducing production costs and minimizing waste generation. These innovations highlight the importance of continuous improvement in synthetic methodologies to meet the growing demand for this compound in various industries.
One of the most notable applications of 4-fluoroindole-2-carboxylic acid is its role as a building block in drug discovery. The indole moiety is a common structural motif in numerous bioactive molecules, including anticancer agents, antiviral drugs, and neuroprotective compounds. The fluorine substituent at the 4-position enhances the compound's lipophilicity and metabolic stability, making it an ideal candidate for further functionalization. Recent studies have demonstrated that derivatives of 4-fluoroindole-2-carboxylic acid exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These findings underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.
In addition to its pharmacological applications, 4-fluoroindole-2-carboxylic acid has also been explored for its role in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in designing advanced materials for catalysis and sensing applications. For example, researchers have reported the synthesis of metalloporphyrins incorporating 4-fluoroindole-2-carboxylic acid as a ligand, which exhibit exceptional catalytic activity in oxygen reduction reactions. Such discoveries highlight the versatility of this compound across multiple scientific disciplines.
The biological activity of 4-fluoroindole-2-carboxylic acid is further influenced by its ability to modulate cellular signaling pathways. Recent investigations have revealed that this compound interacts with G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have shown that 4-fluoroindole-2-carboxylic acid derivatives can modulate GPCR activity without inducing significant cytotoxicity, making them promising candidates for drug development.
From an environmental perspective, understanding the fate and toxicity of 4-fluoroindole-2-carboxylic acid is essential for ensuring sustainable practices in chemical manufacturing. Studies on its biodegradation pathways have provided insights into its environmental impact, suggesting that under aerobic conditions, the compound undergoes rapid microbial degradation. This information is crucial for regulatory agencies and industries aiming to minimize ecological risks associated with chemical production.
In conclusion, 4-fluoroindole-2-carboxylic acid (CAS No. 399-68-8) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future research endeavors. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to medicine, materials science, and environmental sustainability.
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